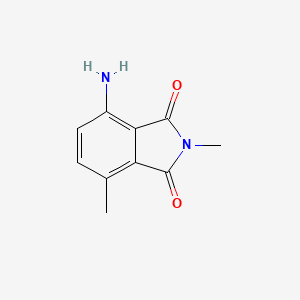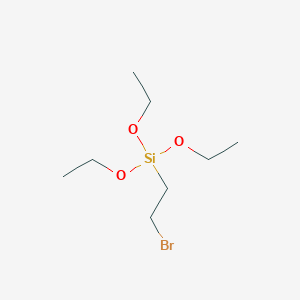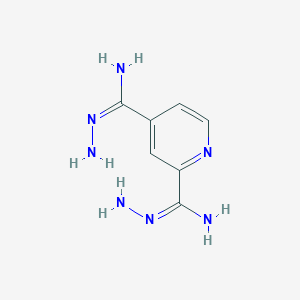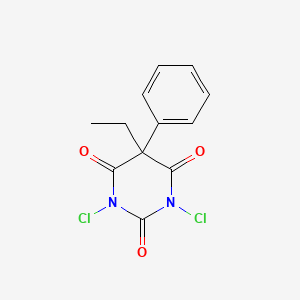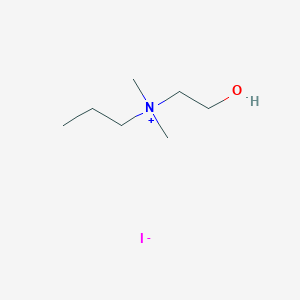
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a dimethylpropan-1-aminium iodide moiety. Its properties make it suitable for a range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide typically involves the reaction of N,N-dimethylpropan-1-amine with ethylene oxide, followed by quaternization with methyl iodide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve the use of sodium chloride (NaCl) or sodium bromide (NaBr) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Corresponding halide salts.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in personal care products.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxyethyl group enhances the solubility and stability of the compound, allowing it to effectively target and interact with specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylpropan-1-aminium chloride
- N,N-Dimethylpropan-1-aminium bromide
- N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide stands out due to its unique combination of a hydroxyethyl group and an iodide ion. This combination provides enhanced solubility and reactivity compared to its chloride and bromide counterparts. Additionally, the iodide ion offers distinct advantages in certain chemical reactions, making this compound particularly valuable in specific applications.
Propiedades
Número CAS |
32492-73-2 |
|---|---|
Fórmula molecular |
C7H18INO |
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-propylazanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-4-5-8(2,3)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LEZAOCGVKNENKY-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](C)(C)CCO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



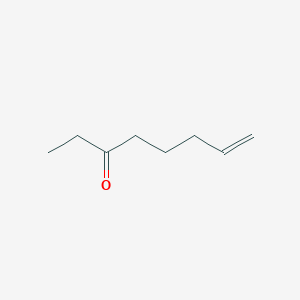
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
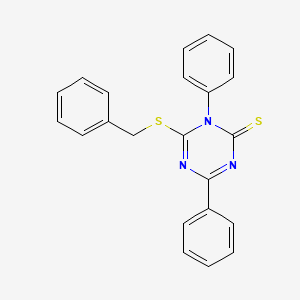
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
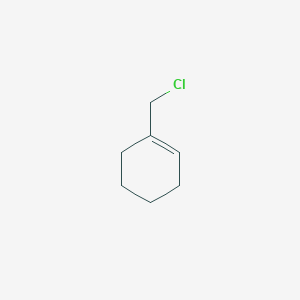

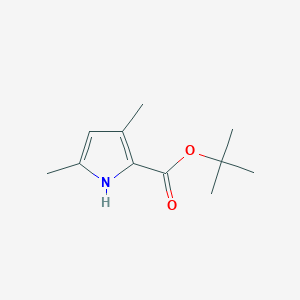
![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
